

GDC-0349 Immunoprecipitation of mTOR Complexes: Application Notes and Protocols

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Compound of Interest

Compound Name: GDC-0349

Cat. No.: B607618

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Introduction

GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a valuable tool for investigating the distinct and overlapping functions of these critical signaling nodes.[3][4] Immunoprecipitation (IP) of mTOR complexes using **GDC-0349** allows for the isolation and subsequent analysis of these complexes and their associated proteins, providing insights into their composition, regulation, and downstream signaling in response to mTOR inhibition.

These application notes provide a detailed protocol for the immunoprecipitation of mTOR complexes using **GDC-0349**, along with guidance on data interpretation and visualization of the relevant signaling pathways.

Mechanism of Action and Target Profile

GDC-0349 is an orally bioavailable, ATP-competitive inhibitor of mTOR with a high degree of selectivity.[3][5] It has been shown to have a K_i of 3.8 nM for mTOR and demonstrates over 790-fold selectivity against PI3K α and other kinases.[2] By binding to the ATP-binding pocket of the mTOR kinase domain, **GDC-0349** effectively blocks the catalytic activity of both mTORC1 and mTORC2.[3] This dual inhibition leads to the suppression of downstream signaling pathways that control cell growth, proliferation, and survival.[3][6]

Key Characteristics of **GDC-0349**:

Parameter	Value	Reference
Target	mTOR kinase	[1][2]
Mechanism	ATP-competitive inhibitor	[3][5]
Binding Affinity (K _i)	3.8 nM	[2]
Complexes Inhibited	mTORC1 and mTORC2	[3][4]
Selectivity	>790-fold over PI3K α	[2]

Experimental Applications

Immunoprecipitation of mTOR complexes using **GDC-0349** can be employed for various applications, including:

- Identification of novel mTOR-interacting proteins: Mass spectrometry analysis of the immunoprecipitated complexes can reveal previously unknown binding partners of mTORC1 and mTORC2.
- Analysis of complex composition: Investigating the stoichiometry and subunit composition of mTOR complexes under different cellular conditions or in response to various stimuli.
- Studying the effect of mTOR inhibition on protein-protein interactions: Assessing how **GDC-0349** treatment alters the association of mTOR with its regulatory and substrate proteins.
- Enrichment of mTOR for downstream enzymatic assays: Isolating active or inhibited mTOR complexes for in vitro kinase assays.

Experimental Protocol: GDC-0349-Mediated mTOR Immunoprecipitation

This protocol is designed for the immunoprecipitation of mTOR complexes from cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

Materials:

- Cell Culture: Mammalian cells of interest grown to 80-90% confluency.
- **GDC-0349**: Stock solution in DMSO.
- Lysis Buffer: CHAPS-based buffer is recommended to maintain mTOR complex integrity.
 - Composition: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β -glycerophosphate, 50 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS, and protease inhibitor cocktail.
- Antibodies:
 - Anti-mTOR antibody (for immunoprecipitation).
 - Antibodies against mTORC1 components (e.g., Raptor, PRAS40).
 - Antibodies against mTORC2 components (e.g., Rictor, Sin1).
 - Normal IgG (as a negative control).
- Beads: Protein A/G magnetic beads or agarose beads.
- Wash Buffer: Lysis buffer with a lower concentration of CHAPS (e.g., 0.1%).
- Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer) or a non-denaturing elution buffer if downstream enzymatic assays are planned.

Procedure:

- Cell Treatment:
 - Treat cells with the desired concentration of **GDC-0349** (e.g., 100-500 nM) for a specified time (e.g., 1-4 hours). This step helps to stabilize the **GDC-0349**-mTOR interaction. Include a vehicle-treated control (DMSO).
- Cell Lysis:

- Wash cells twice with ice-cold PBS.
- Lyse the cells in ice-cold lysis buffer.
- Incubate on ice for 20 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled tube.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C on a rotator.
 - Remove the beads and transfer the pre-cleared lysate to a new tube.
 - Add the anti-mTOR antibody (or normal IgG control) to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Discard the supernatant.
 - Wash the beads three to five times with ice-cold wash buffer.
- Elution:
 - After the final wash, remove all residual supernatant.
 - Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

- Alternatively, use a non-denaturing elution buffer if the enzymatic activity of the complex is to be preserved.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against mTOR and its complex components.
 - For identification of novel interactors, the eluate can be subjected to mass spectrometry analysis.

Data Presentation

Quantitative data from Western blot analysis of the immunoprecipitated complexes should be presented in a clear and organized manner. The following table provides an illustrative example of how to present such data.

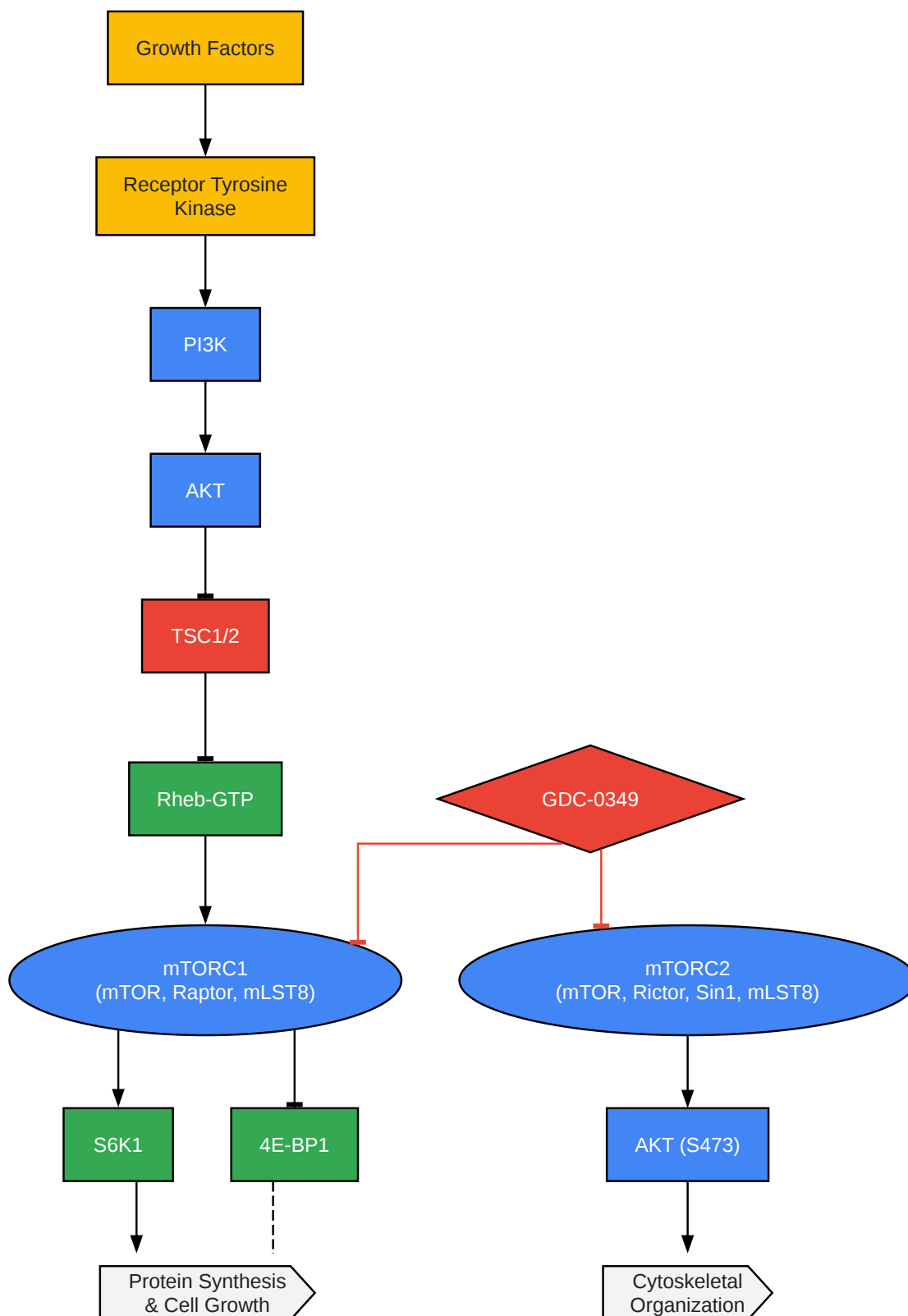
Table 1: Illustrative Quantitative Western Blot Analysis of **GDC-0349** Immunoprecipitates

Target Protein	Vehicle Control (Relative Intensity)	GDC-0349 Treated (Relative Intensity)	Fold Change (GDC-0349/Vehicle)
mTOR	1.00	0.95	0.95
Raptor (mTORC1)	1.00	0.92	0.92
Rictor (mTORC2)	1.00	0.88	0.88
PRAS40 (mTORC1)	1.00	0.75	0.75
Sin1 (mTORC2)	1.00	0.85	0.85
Hypothetical Interactor X	1.00	2.50	2.50

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

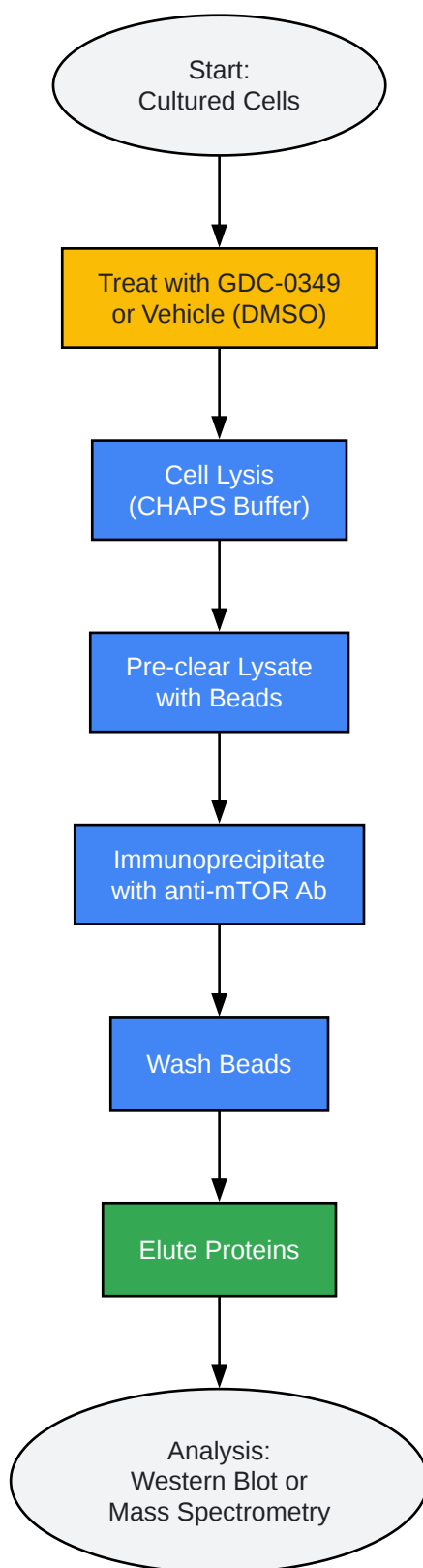
Visualizations

mTOR Signaling Pathway

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Caption: Overview of the mTOR signaling pathway and the inhibitory action of **GDC-0349**.

GDC-0349 Immunoprecipitation Workflow



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Caption: Step-by-step workflow for **GDC-0349** mediated immunoprecipitation of mTOR complexes.

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